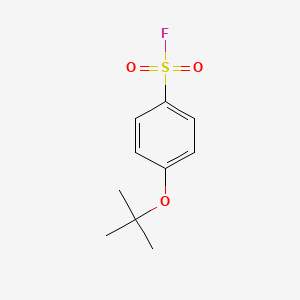
4-(Tert-butoxy)benzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tert-butoxy)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. The tert-butoxy group (-OC(CH3)3) is a bulky substituent that can influence the reactivity and properties of the compound. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(tert-butoxy)benzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and provides a straightforward route to the desired sulfonyl fluoride.
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of sulfonyl fluorides with consistent quality.
化学反应分析
Types of Reactions
4-(Tert-butoxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack.
Oxidation and Reduction: While the sulfonyl fluoride group is relatively stable, the aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), and thiols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed under controlled conditions.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: Various oxidized or reduced derivatives of the aromatic ring.
Coupling Reactions: Biaryl compounds and other coupled products.
科学研究应用
作用机制
The mechanism of action of 4-(Tert-butoxy)benzene-1-sulfonyl fluoride involves its electrophilic sulfonyl fluoride group reacting with nucleophilic sites in target molecules. This reaction typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the fluoride ion. The resulting covalent bond formation can lead to the inactivation of enzymes or modification of proteins, depending on the specific application .
相似化合物的比较
Similar Compounds
4-(Tert-butyl)benzenesulfonyl fluoride: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
4-Methoxybenzenesulfonyl fluoride: Contains a methoxy group (-OCH3) instead of a tert-butoxy group.
4-Nitrobenzenesulfonyl fluoride: Contains a nitro group (-NO2) instead of a tert-butoxy group.
Uniqueness
4-(Tert-butoxy)benzene-1-sulfonyl fluoride is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a role in the reaction mechanism or where selective reactivity is desired .
属性
分子式 |
C10H13FO3S |
|---|---|
分子量 |
232.27 g/mol |
IUPAC 名称 |
4-[(2-methylpropan-2-yl)oxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C10H13FO3S/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |
InChI 键 |
DVRSSJHLRSSVLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


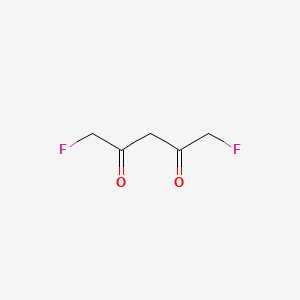
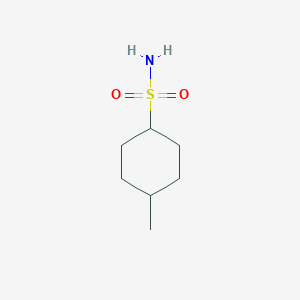
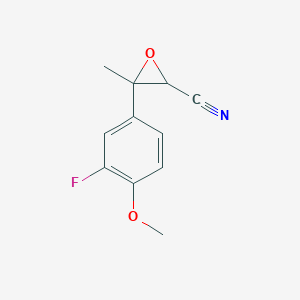
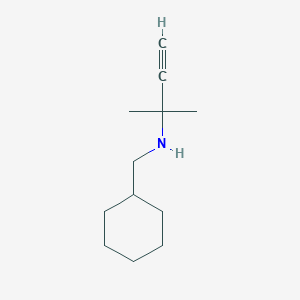
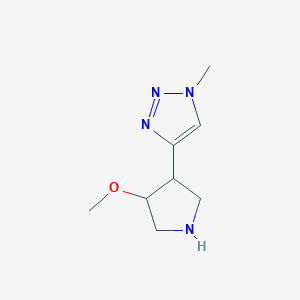
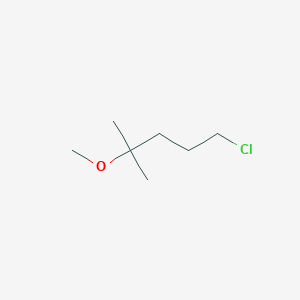
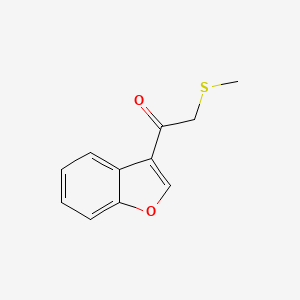
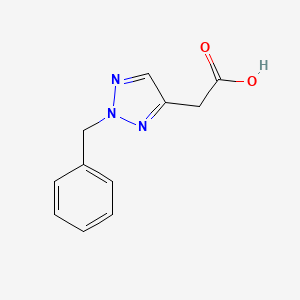
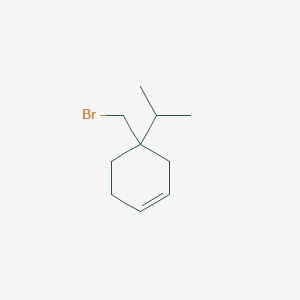
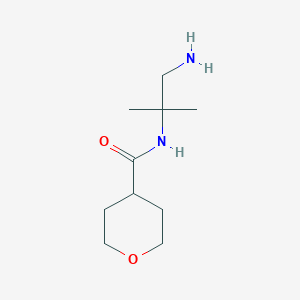
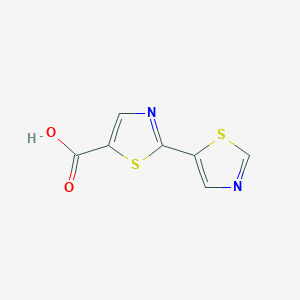
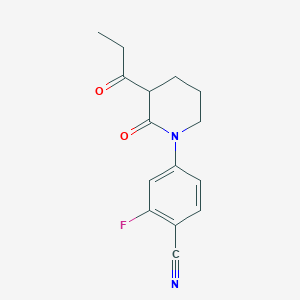
![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13172228.png)
![2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13172233.png)
